REACTION_SMILES
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[Br-:37].[C:1]([CH3:2])(=[O:3])[O:4][c:5]1[c:6]([CH3:16])[cH:7][c:8]([C:9](=[O:10])[O:11][CH3:12])[cH:13][c:14]1[CH3:15].[C:38]([Cl:39])([Cl:40])([Cl:41])[Cl:42].[CH:43]([Cl:44])([Cl:45])[Cl:46].[N:17]#[C:18][C:19]([N:20]=[N:21][C:22]([C:23]#[N:24])([CH3:25])[CH3:26])([CH3:27])[CH3:28].[O:29]=[C:30]1[N:31]([Br:36])[C:32](=[O:33])[CH2:34][CH2:35]1>>[C:1]([CH3:2])(=[O:3])[O:4][c:5]1[c:6]([CH3:16])[cH:7][c:8]([C:9](=[O:10])[O:11][CH3:12])[cH:13][c:14]1[CH2:15][Br:36]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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COC(=O)c1cc(C)c(OC(C)=O)c(C)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(C)c(OC(C)=O)c(C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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|
Type
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product
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Smiles
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COC(=O)c1cc(C)c(OC(C)=O)c(CBr)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |